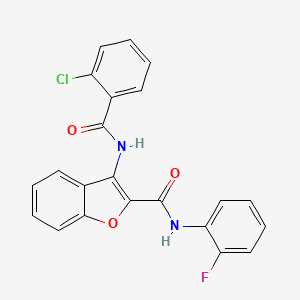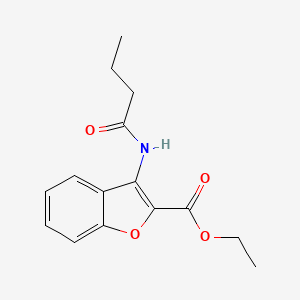![molecular formula C18H12ClF2N3O2S B6500521 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 954596-78-2](/img/structure/B6500521.png)
2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide, commonly known as CBT-2, is a novel small molecule compound that has been the subject of intense scientific research in the past few years. It has been used in a variety of laboratory experiments, and its potential applications have been explored in both biochemical and physiological contexts.
Aplicaciones Científicas De Investigación
CBT-2 has been used in a variety of scientific research applications. It has been used as a model compound in the study of enzyme kinetics and enzyme inhibition, as well as in the study of protein-ligand interactions. It has also been used to study the effects of small molecule compounds on cellular processes, such as signal transduction pathways and gene expression.
Mecanismo De Acción
The mechanism of action of CBT-2 is not yet fully understood. However, it is believed to interact with proteins through hydrophobic and electrostatic interactions, and it has been shown to bind to proteins with high affinity. It has also been suggested that CBT-2 may interact with proteins through a covalent bond, although this has not yet been confirmed.
Biochemical and Physiological Effects
CBT-2 has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate signal transduction pathways, such as the MAPK/ERK pathway. It has also been shown to modulate gene expression, and to affect the expression of a variety of proteins, including the transcription factor NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBT-2 has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. It has also been shown to have a high affinity for proteins, and it can be used to study a variety of biochemical and physiological processes. However, it has some limitations as well. It is not very soluble in water, and it is relatively expensive to synthesize.
Direcciones Futuras
There are a number of potential future directions for the use of CBT-2 in scientific research. It could be used to study the effects of small molecules on a variety of cellular processes, such as signal transduction pathways and gene expression. It could also be used to study the structure and function of proteins, as well as to study the mechanism of action of drugs and other small molecules. In addition, CBT-2 could be used to study the effects of small molecules on the development and progression of diseases, such as cancer. Finally, CBT-2 could be used to develop novel therapeutic agents for the treatment of a variety of diseases.
Métodos De Síntesis
CBT-2 can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of 4-chlorobenzamide with 2,6-difluorophenylmethylthiocyanate, the addition of sodium azide, and the subsequent reaction with 1,3-thiazole-4-carboxylic acid. This method yields CBT-2 in good yields and is relatively simple and cost-effective.
Propiedades
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-11-6-4-10(5-7-11)16(25)24-18-23-15(9-27-18)17(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQOVPKXZOHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)



![ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B6500493.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6500500.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)
![2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6500507.png)
![N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6500514.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6500528.png)
![N-cyclohexyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B6500531.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6500536.png)